![molecular formula C18H14N4O3 B12964320 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a pyrazine ring, along with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes the reaction of 2-hydrazinylpyrazine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis is efficient and operationally simple, providing facile access to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines.
Biological Studies: It has been evaluated for its inhibitory activities toward specific kinases and its ability to induce apoptosis in cancer cells.
Chemical Biology: The compound serves as a valuable tool in studying biochemical pathways and molecular interactions due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts signaling pathways that are crucial for cancer cell proliferation and survival. This leads to cell cycle arrest and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of these kinases, further validating its mechanism of action .
Comparaison Avec Des Composés Similaires
2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other triazolopyrazine derivatives, such as:
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar core structure but differ in their substituents and biological activities.
4-oxo-pyridazinone-bearing triazolopyrazines: These derivatives have shown potential as kinase inhibitors and possess different substituents that influence their biological activities.
The uniqueness of this compound lies in its specific substituents and its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for further research in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H14N4O3 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C18H14N4O3/c1-25-14-9-7-13(8-10-14)22-18(24)21-11-15(12-5-3-2-4-6-12)19-17(23)16(21)20-22/h2-11H,1H3,(H,19,23) |
Clé InChI |
MIGXWMDQJSZTOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)N3C=C(NC(=O)C3=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



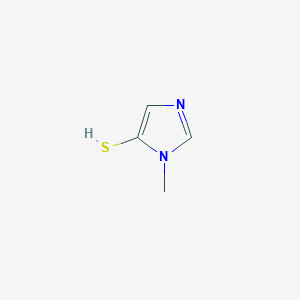
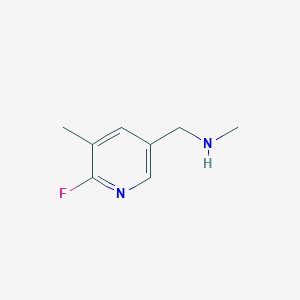


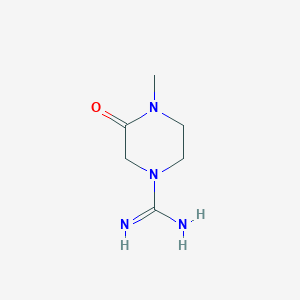

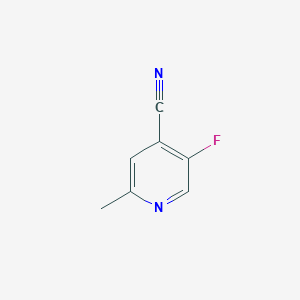
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
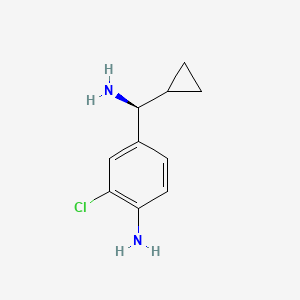

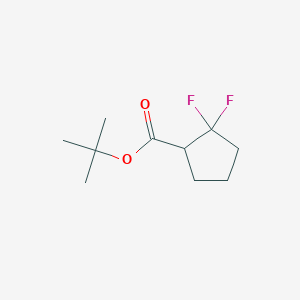
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
